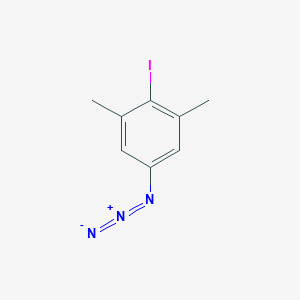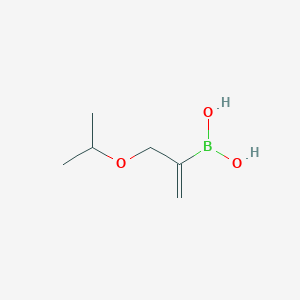
5-Azido-2-iodo-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-iodo-1,3-dimethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-iodo-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-1,3-dimethylbenzene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of a suitable leaving group (e.g., a halide) with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-2-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
5-Azido-2-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 5-Azido-2-iodo-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-1,3-dimethylbenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.
5-Azido-1,3-dimethylbenzene:
2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group in a different position, influencing its chemical behavior.
Uniqueness
5-Azido-2-iodo-1,3-dimethylbenzene is unique due to the presence of both an azido group and an iodine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C8H8IN3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
5-azido-2-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8IN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
Clé InChI |
GUIARZGJNBVOCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)




![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)


![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)

![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
